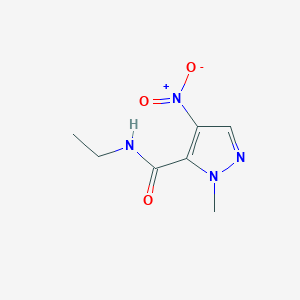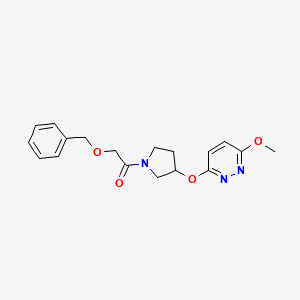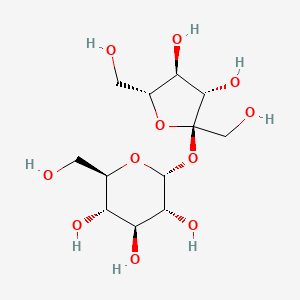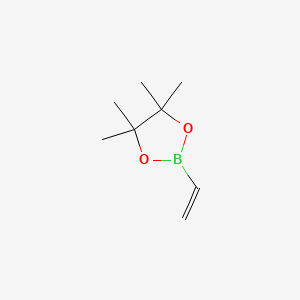
1-isopropyl-N-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-N-methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
1-isopropyl-N-methylpyrrolidin-3-amine is utilized in the synthesis of novel compounds with potential antitumor and antimicrobial properties. For instance, a study demonstrated its use in the efficient one-pot microwave-assisted synthesis of hydroxypyrrolidin2-ones, highlighting its role in creating structurally diverse and potentially bioactive molecules (Azmy et al., 2018).
NMR Spectral Analysis in Education
In educational settings, this compound has been employed in undergraduate organic laboratory experiments to demonstrate the effects of structural differences on NMR spectral patterns. This application helps in understanding fundamental concepts in organic chemistry and spectroscopy (Saba et al., 2007).
Reactivity in Chemical Synthesis
The compound is also a reactant in the synthesis of various chemical structures. For example, its reaction with halonitriles leads to the production of pyrimidines with polyhaloalkyl groups, showcasing its versatility in organic synthesis (Sosnovskikh et al., 2002).
Catalysis in Organic Reactions
This compound has been used in studies exploring catalysis, such as in the hydroamination of amines. This demonstrates its potential in facilitating and influencing the course of organic reactions (Field et al., 2003).
Involvement in Polymer Synthesis
In the field of polymer chemistry, it has been involved in the synthesis of polymers with specific end groups, which is crucial for tailoring the properties of polymers for various applications (Liu & Rimmer, 2002).
Role in Medicinal Chemistry
This compound also finds its use in medicinal chemistry, such as in the synthesis of potent and selective H3 receptor antagonists. This highlights its significance in the development of new therapeutic agents (Ku et al., 2006).
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 1-isopropyl-N-methylpyrrolidin-3-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, individual factors such as a person’s metabolic rate, overall health, and the presence of other substances in the body can influence the compound’s action and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFFIMUVJUYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)



![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)



![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)


